2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENOXY]-N’~1~-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of benzyloxyphenol with appropriate reagents to form the desired phenoxy derivative. This is followed by the condensation of the phenoxy derivative with hydrazine derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENOXY]-N’~1~-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-{2-[(4-FLUOROBENZYL)OXY]-1-NAPHTHYL}METHYLIDENE]ACETOHYDRAZIDE
- 2-[4-(BENZYLOXY)PHENOXY]-N’-[(E)-{1-PHENYL-3-(4-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}ACETOHYDRAZIDE
- 2-(4-(BENZYLOXY)PHENOXY)-N’-(4-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
2-[4-(BENZYLOXY)PHENOXY]-N’~1~-[(E)-1-PHENYLETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
Properties
Molecular Formula |
C23H22N2O3 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-1-phenylethylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-18(20-10-6-3-7-11-20)24-25-23(26)17-28-22-14-12-21(13-15-22)27-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,25,26)/b24-18+ |
InChI Key |
VUUQIYFGJDULJM-HKOYGPOVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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